molecular formula C14H23NO3 B1669614 Crilvastatin CAS No. 120551-59-9

Crilvastatin

Cat. No. B1669614
M. Wt: 253.34 g/mol
InChI Key: FXAAOALUHHXBSO-ILDUYXDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crilvastatin is an inhibitor of hydroxymethylglutaryl-coenzyme A reductase . It has been shown to increase low-density lipoprotein (LDL)-cholesterol uptake by the liver more than high-density lipoprotein uptake, thus increasing the clearance of excess plasma cholesterol . It effectively inhibits cholesterol synthesis in the liver and intestine, reducing intestinal cholesterol absorption in genetically hypercholesterolemic rats without affecting plasma cholesterol levels .


Synthesis Analysis

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Synthetic routes are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases . The chemical formula of Crilvastatin is C14H23NO3 .


Molecular Structure Analysis

The molecular formula of Crilvastatin is C14H23NO3 . The InChIKey is FXAAOALUHHXBSO-ILDUYXDCSA-N . The CAS Registry number is 120551-59-9 .


Chemical Reactions Analysis

Statins, including Crilvastatin, are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . They are the largest selling class of drugs prescribed for the pharmacological treatment of hypercholesterolemia and dyslipidaemia . The chemical structures of statins govern their water solubility, which influences their absorption, distribution, metabolism, and excretion .


Physical And Chemical Properties Analysis

The control of physicochemical properties is directly related to the much used, but ill-defined, notion of “compound quality” . The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5, PSA or TPSA Dynamic or static total polar surface area, Fsp3 Fraction sp3 carbons = Csp3/C, nAr Count of aromatic rings, Property forecast index (PFI), Intrinsic PFI (iPFI) .

Scientific Research Applications

Mechanisms of Action in Liver Metabolism

Crilvastatin, belonging to the pyrrolidone family, demonstrates significant effects on hepatic metabolism, particularly in the context of cholesterol regulation. Studies have shown that crilvastatin induces non-competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase activity, primarily in the liver. This drug has been observed to increase the uptake of low-density lipoprotein (LDL)-cholesterol more than high-density lipoprotein (HDL), enhancing the clearance of excess plasma cholesterol by up to 30%. Additionally, in normolipidemic rats, crilvastatin significantly enhances acyl coenzyme A: cholesterol acyl transferase and cholesterol 7 alpha-hydroxylase activity. These mechanisms suggest crilvastatin's potential hypocholesterolemic effect, possibly by stimulating cholesterol and bile salt secretion via the biliary tract (Clerc et al., 1993).

Inhibition of Cholesterol Absorption

Crilvastatin has also been found to inhibit cholesterol absorption effectively. In studies involving genetically hypercholesterolemic rats, long-term oral treatment with crilvastatin significantly inhibited cholesterol synthesis in the liver and intestine. This was evidenced by the decreased incorporation of exogenous [14C]acetate into hepatic and intestinal sterols. Furthermore, in genetically hypercholesterolemic rats, crilvastatin reduced intestinal cholesterol absorption, leading to a marked lower total plasma cholesterol input (Hajri et al., 1995).

Impact on LDL-Cholesterol Metabolism

Additional research highlights crilvastatin's role in LDL-cholesterol metabolism. In vitro studies utilizing rat isolated hepatocytes demonstrated that crilvastatin induces a significant increase in the synthesis and secretion of bile salts from the metabolism of unesterified LDL-cholesterol. This suggests that the drug carries out its function via physiological transporters, including albumin-bile salt micellar associations and LDL. These findings provide a strong indication of crilvastatin's effectiveness in enhancing the secretion of bile acids, thus affirming its potential in cholesterol management (Clerc et al., 1995).

ConclusionThe scientific research on crilvastatin primarily focuses on its significant role in liver metabolism, particularly concerning the regulation and absorption of cholesterol. The drug's mechanism of action involves the inhibition of hydroxymethylglut

Scientific Research Applications of Crilvastatin

1. Mechanisms of Action in the Liver

Crilvastatin, a drug from the pyrrolidone family, has been shown to induce non-competitive inhibition of rat hydroxymethylglutaryl-coenzyme A reductase activity in vitro. This study aimed to evaluate crilvastatin's activity on hepatic metabolism of cholesterol in rats. The drug increased low-density lipoprotein (LDL)-cholesterol uptake by the liver, thereby enhancing the clearance of excess plasma cholesterol. In normolipidemic rats, crilvastatin significantly enhanced acyl coenzyme A: cholesterol acyl transferase and cholesterol 7 alpha-hydroxylase activity, suggesting a hypocholesterolemic effect potentially due to stimulating cholesterol and bile salt secretion (Clerc et al., 1993).

2. Inhibition of Cholesterol Absorption

Crilvastatin acts as a non-competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Long-term oral treatment with crilvastatin in genetically hypercholesterolemic rats showed no effect on plasma cholesterol levels but efficiently inhibited cholesterol synthesis in the liver and intestine. This resulted in a marked decrease in total plasma cholesterol input, highlighting crilvastatin's role in reducing intestinal cholesterol absorption (Hajri et al., 1995).

3. LDL-Cholesterol Metabolism into Bile Salts

A study explored the effect of crilvastatin on the metabolism of unesterified LDL-cholesterol into bile salts by rat isolated hepatocytes. Crilvastatin induced a significant increase in the synthesis and secretion of bile salts from the metabolism of unesterified LDL-cholesterol, involving non-conjugated as well as tauro- and glyco-conjugated bile salts. This suggests its role in enhancing the secretion of bile acids by stimulating the uptake and incorporation of LDL-cholesterol by the liver (Clerc et al., 1995).

Safety And Hazards

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage . In the US about 10% of patients prescribed statin therapy stop their medication due to subjective complaints, most often due to muscle symptoms without a rise in creatine kinase .

Future Directions

The past decades have seen evidence accumulate in favor of ever lower LDL cholesterol goals . Some worry that there is a point at which the harm of a low LDL may overtake the benefits . Additionally, newer agents are needed to help achieve these low levels of LDL and to help raise HDL .

properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9?,10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAAOALUHHXBSO-ILDUYXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009438
Record name Crilvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crilvastatin

CAS RN

120551-59-9
Record name Crilvastatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crilvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crilvastatin
Reactant of Route 2
Reactant of Route 2
Crilvastatin
Reactant of Route 3
Reactant of Route 3
Crilvastatin
Reactant of Route 4
Reactant of Route 4
Crilvastatin
Reactant of Route 5
Reactant of Route 5
Crilvastatin
Reactant of Route 6
Crilvastatin

Citations

For This Compound
76
Citations
T Hajri, J Férézou, C Laruelle, C Lutton - European journal of pharmacology, 1995 - Elsevier
Crilvastatin is a new drug from the pyrrolidone family, which acts as a non-competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The long-term effects of oral …
Number of citations: 14 www.sciencedirect.com
T Clerc, V Sbarra, N Diaconescu… - British journal of …, 1995 - Wiley Online Library
… 600 μm taurocholate and 50 μm or 300 μm crilvastatin. … Crilvastatin induced a significance increase in the synthesis and … showing in vivo that crilvastatin enhances the secretion of bile …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
T Clerc, M Jomier, M Chautan, H Portugal… - European journal of …, 1993 - Elsevier
… Crilvastatin is a drug from the pyrrolidone family that had been shown to induce non-… the activity of crilvastatin on the hepatic metabolism of cholesterol in rats. Crilvastatin increased low …
Number of citations: 17 www.sciencedirect.com
T Hajri, F Chanussot, J Férézou, M Riottot… - European journal of …, 1997 - Elsevier
… of crilvastatin on cholesterol and bile acid metabolism in the hamster. In hamsters fed on a lithogenic diet for 8 weeks, crilvastatin … In this study, crilvastatin appeared to be more effective …
Number of citations: 5 www.sciencedirect.com
T Clerc, V Sbarra, N Domingo, JP Rault… - British journal of …, 1996 - Wiley Online Library
… ['4C]-LDL-cholesterol, crilvastatin or simvastatin at 0 or 50 MM (… 3 Crilvastatin 50 gM led to significantly higher quantities of [… Crilvastatin enhanced both the level of apo Al secreted by …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
K Gauthaman, CY Fong… - Journal of cellular …, 2009 - Wiley Online Library
The statins (3‐hydroxy‐3‐methylglutaryl coenzyme A reductase inhibitors) were proven to be effective antilipid agents against cardiovascular disease. Recent reports demonstrate an …
Number of citations: 125 onlinelibrary.wiley.com
Y Meng, YB Liao, P Xu, WR Wei… - OncoTargets and therapy, 2016 - Taylor & Francis
Objective The aim of this meta-analysis was to investigate the effect of statin use on the mortality of patients with prostate cancer (PCa). Methods An electronic search of PubMed, …
Number of citations: 31 www.tandfonline.com
Y Liu, HQ Qu, X Chang, J Qu, FD Mentch… - Human Molecular …, 2022 - academic.oup.com
Mental disorders present a global health concern and have limited treatment options. In today’s medical practice, medications such as antidepressants are prescribed not only for …
Number of citations: 3 academic.oup.com
J Yee, H Kim, Y Heo, HY Yoon, G Song… - Journal of Personalized …, 2021 - mdpi.com
… coenzyme A reductase inhibitor*) OR (hydroxymethylglutaryl coenzyme A reductase inhibitor*) OR (HMG-CoA reductase inhibitor*) OR atorvastatin OR cerivastatin OR crilvastatin OR …
Number of citations: 5 www.mdpi.com
T Clerc, N Diaconescu, V Sbarra, JP Rault, N Hasselot… - Atherosclerosis, 1994 - Elsevier
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.